Kinetic Selectivity of Carbobenzoxyphenylalanylglycine: 130-Fold Lower Activity than Preferred Substrates Enables Specialized Assays
As a substrate for a specific aminopeptidase, N-CBZ-Phe-Gly (Carbobenzoxyphenylalanylglycine) exhibits a relative activity of only 0.7%, compared to the preferred substrate N-CBZ-Ala-Met, which is normalized to 100%. This stark difference in hydrolysis rate is quantified by a kcat/KM of 204 min⁻¹ mM⁻¹ for N-CBZ-Phe-Gly, which is over 53-fold lower than the 10,928 min⁻¹ mM⁻¹ observed for N-CBZ-Ala-Met [1]. Furthermore, its catalytic efficiency is over 5-fold lower than that of its close analog N-CBZ-Phe-Ala (1,289 min⁻¹ mM⁻¹) [1].
| Evidence Dimension | Catalytic Efficiency (kcat/KM) and Relative Hydrolysis Rate |
|---|---|
| Target Compound Data | Relative activity: 0.7%; Km: 2.03 mM; kcat: 416 min⁻¹; kcat/KM: 204 min⁻¹ mM⁻¹ |
| Comparator Or Baseline | N-CBZ-Ala-Met (Relative activity: 100%; kcat/KM: 10,928 min⁻¹ mM⁻¹); N-CBZ-Phe-Ala (Relative activity: 19.4%; kcat/KM: 1,289 min⁻¹ mM⁻¹) |
| Quantified Difference | 130-fold lower relative activity vs. N-CBZ-Ala-Met; 53-fold lower kcat/KM vs. N-CBZ-Ala-Met; 5-fold lower kcat/KM vs. N-CBZ-Phe-Ala |
| Conditions | In vitro aminopeptidase assay using a panel of N-CBZ dipeptide substrates, with activity of N-CBZ-Ala-Met set as 100% reference [1]. |
Why This Matters
For researchers designing enzyme assays, this low reactivity makes Carbobenzoxyphenylalanylglycine an ideal substrate for measuring low-abundance or slow-acting proteases where a high-turnover substrate would saturate the signal or deplete substrate too quickly, providing a tailored, quantitative tool not achievable with more generic, highly active analogs.
- [1] Academic.oup.com. (n.d.). Table 2: Kinetic parameters of N-CBZ dipeptide substrates. Relative activity, Km, kcat, and kcat/KM values for N-CBZ-Phe-Gly compared to analogs. View Source
